1H-Perimidin-2-amine, monohydrochloride

Description

Historical Context and Evolution of Perimidine Research within Heterocyclic Chemistry

The study of perimidines, a unique class of nitrogen-containing heterocyclic compounds, has a rich history rooted in the broader field of heterocyclic chemistry. The perimidine nucleus was first reported in 1874 by de Aguiar. nih.govdntb.gov.ua However, it was the extensive work by Sachs in 1909 that laid a significant foundation for the systematic exploration of this chemical entity. nih.govdntb.gov.ua Early research focused on the fundamental synthesis and characterization of the perimidine ring system.

The most common and enduring method for synthesizing the perimidine scaffold involves the condensation reaction between 1,8-naphthalenediamine (NDA) and various carbonyl compounds such as aldehydes, ketones, or carboxylic acids and their derivatives. nih.gov Over the decades, research has evolved from establishing these basic synthetic routes to developing more sophisticated and efficient methodologies. The field has seen a significant surge in interest, particularly from 2010 onwards, with advancements in structure, synthesis, and spectral studies. nih.gov Modern synthetic approaches employ a variety of conditions, including the use of acid catalysts, metal catalysts, nanocatalysts, and even catalyst-free and green chemistry protocols utilizing microwave radiation, ultrasound, or grinding techniques. nih.gov This evolution reflects a broader trend in organic chemistry towards more sustainable, efficient, and versatile synthetic methods. Early reviews of perimidine chemistry were published, but a considerable gap in comprehensive analysis existed until more recent reviews began to collate the vast developments in the field from 1981 to the present. nih.gov

Structural Framework of Perimidines as N-Heterocyclic Scaffolds

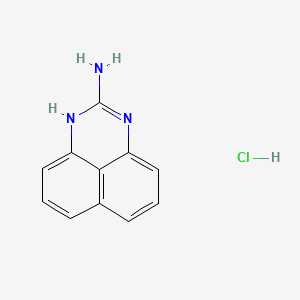

The perimidine scaffold is a fascinating tricyclic aromatic system characterized by a naphthalene (B1677914) ring fused with a pyrimidine (B1678525) ring. researchgate.netresearchgate.net This structure, containing two nitrogen atoms at the 1 and 3 positions of the six-membered ring, is also referred to as a peri-naphtho-fused pyrimidine system. nih.govresearchgate.net The unique peri-fusion results in a planar, rigid framework with distinct electronic properties.

A key feature of the perimidine nucleus is the presence of both π-excessive and π-deficient characteristics. nih.govresearchgate.net The lone pair of electrons on the nitrogen atoms can be delocalized into the naphthalene ring system, which increases the electron density on the naphthalene part and makes it susceptible to electrophilic substitution reactions like acylation and halogenation. nih.govresearchgate.net Conversely, the heteroaromatic pyrimidine ring exhibits nucleophilic reactivity. nih.gov This electronic duality governs the chemical behavior of perimidines, allowing for a wide range of chemical transformations and functionalizations. nih.govontosight.ai The uneven charge distribution is fundamental to its synthetic versatility and its ability to interact with other molecules. nih.gov

The specific compound, 1H-Perimidin-2-amine, features an amine group at the 2-position of the perimidine ring system. This substituent further influences the electronic properties and reactivity of the scaffold.

Table 1: Physicochemical Properties of 2-Aminoperimidine

| Property | Value |

|---|---|

| Chemical Formula | C11H9N3 |

| Molecular Weight | 183.21 g/mol |

| IUPAC Name | 1H-perimidin-2-amine |

| CAS Number | 27333-33-9 |

| PubChem CID | 112416 |

Note: Data sourced from PubChem. nih.gov The table refers to the base compound, 2-Aminoperimidine.

Academic Significance of the Perimidine Nucleus in Contemporary Chemical Science

Perimidines are recognized as "privileged scaffolds" in medicinal chemistry and materials science due to their ability to interact with a wide range of biological targets and exhibit interesting physicochemical properties. nih.govresearchgate.net Their versatile structure has led to significant academic and industrial research interest.

In medicinal chemistry , perimidine derivatives have been investigated for a broad spectrum of biological activities. ontosight.aiontosight.aieurekaselect.com These include potential applications as antimicrobial, antifungal, antitumor, anti-inflammatory, and antiulcer agents. nih.goveurekaselect.com For instance, the specific derivative 2-aminoperimidine, also identified as IITR00693, has been studied as a novel antibacterial small molecule that can potentiate the activity of other antibiotics like polymyxin (B74138) B against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. nih.govresearchgate.net

In materials science , the unique electronic and photophysical properties of perimidines make them valuable in the development of dyes, photosensors, and carbene ligands. nih.gov Their conjugated π-system and ability to form stable complexes with metals are exploited in these applications. nih.govresearchgate.net The rigid, planar structure is advantageous for creating organized molecular assemblies.

Furthermore, the perimidine framework is utilized in catalysis , where perimidine-based compounds can act as ligands for transition metal catalysts, influencing the efficiency and selectivity of organic reactions. nih.gov The continuous development of novel synthetic routes to access diverse perimidine derivatives ensures that their full potential in various scientific domains continues to be an active and fruitful area of academic research. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

1H-perimidin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3.ClH/c12-11-13-8-5-1-3-7-4-2-6-9(14-11)10(7)8;/h1-6H,(H3,12,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZOJMCCLOONRGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5072066 | |

| Record name | 1H-Perimidin-2-amine, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5072066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70456-77-8 | |

| Record name | 1H-Perimidin-2-amine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70456-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Perimidin-2-amine, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070456778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Perimidin-2-amine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Perimidin-2-amine, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5072066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-perimidin-2-amine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies of Perimidine Systems

Electrophilic and Nucleophilic Substitution Reactions on the Perimidine Ring System

The perimidine nucleus exhibits a fascinating dichotomy in its substitution reactions, a direct consequence of its fused ring structure. The molecule can be conceptually divided into two distinct regions of reactivity: the electron-rich naphthalene (B1677914) backbone and the electron-deficient pyrimidine (B1678525) ring.

Electrophilic Substitution: The naphthalene part of the perimidine system behaves like a typical electron-rich aromatic compound, making it amenable to electrophilic aromatic substitution (SEAr). Due to the high electron density, these reactions preferentially occur on the carbocyclic portion of the molecule. tandfonline.com Common electrophilic substitution reactions reported for perimidine systems include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the aromatic backbone.

Nitration: Substitution with a nitro group (-NO2) using nitrating agents.

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Acylation: Attachment of an acyl group (R-C=O), typically through Friedel-Crafts type reactions. tandfonline.com

The regioselectivity of these substitutions is governed by the directing effects of the fused heterocyclic ring and any existing substituents on the naphthalene moiety.

Nucleophilic Substitution: In stark contrast, the pyrimidine portion of the perimidine ring is π-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic deactivates the heteroaromatic ring towards electrophilic attack but makes it susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is common for π-deficient N-heterocycles like pyridine (B92270) and pyrimidine, especially when a good leaving group is present at an activated position (ortho or para to a ring nitrogen). While 1H-Perimidin-2-amine itself does not have a leaving group, derivatization could install one, enabling nucleophilic displacement. For instance, a halogenated pyrimidine ring can readily react with nucleophiles. The reaction proceeds through an addition-elimination mechanism involving a stabilized anionic intermediate known as a Meisenheimer complex.

| Reaction Type | Ring System | Electronic Character | Typical Reactions |

| Electrophilic Substitution | Naphthalene Moiety | π-excessive (electron-rich) | Halogenation, Nitration, Sulfonation, Acylation |

| Nucleophilic Substitution | Pyrimidine Moiety | π-deficient (electron-poor) | SNAr with suitable leaving groups |

Oxidation and Reduction Pathways of Perimidine Derivatives

The redox behavior of perimidines is another key aspect of their chemical reactivity. The electron-rich nature of the fused carbocyclic system allows for facile oxidation, while the pyrimidine ring can undergo reduction.

Oxidation: Perimidine derivatives are known to undergo oxidation, with the reaction sites typically located on the naphthalene ring. High electron density makes the 4 and 9 positions particularly susceptible to oxidative processes. tandfonline.com Electrochemical studies have demonstrated that the oxidation of perimidine units can lead to the formation of stable radical cations. organic-chemistry.org These reactive intermediates can then couple, leading to the formation of dimeric or polymeric structures. This process involves the generation of dicationic species from the coupling of radical cations, which is a key step in electropolymerization pathways. organic-chemistry.org The oxidation process can be influenced by the nature and position of substituents on the perimidine ring.

Reduction: The reduction of perimidine derivatives can also be achieved. While the aromatic system is relatively stable, reduction can be directed towards specific parts of the molecule. For instance, N-alkylated perimidines are known to undergo reduction at these alkylated positions. tandfonline.com Furthermore, under more forcing conditions, such as catalytic hydrogenation, the heteroaromatic ring can be reduced. The selective reduction of the pyrimidine portion would lead to dihydro- and tetrahydro-perimidine derivatives, which are valuable synthetic intermediates.

| Redox Process | Site of Reaction | Key Intermediates/Products |

| Oxidation | Positions 4 and 9 of the naphthalene ring | Perimidine radical cations, Dicationic species, Polymers |

| Reduction | N-alkylated positions, Pyrimidine ring | Dihydro- and Tetrahydro-perimidine derivatives |

Functional Group Interconversions and Derivatization Strategies of the 2-Amine Moiety

The 2-amino group in 1H-Perimidin-2-amine is a versatile functional handle that allows for a wide range of derivatization strategies. These transformations are crucial for modifying the compound's properties and for using it as a building block in more complex syntheses.

Acylation: The primary amine can be readily acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to introduce various substituents or as a protecting group strategy. The resulting N-acyl-2-aminoperimidines have modified electronic and solubility properties.

Alkylation: N-alkylation of the 2-amino group can be achieved using alkyl halides. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for synthesizing secondary and tertiary amines. nih.gov

Diazotization: As a primary aromatic amine, the 2-amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO2 and a strong acid) at low temperatures. byjus.comorganic-chemistry.org The resulting perimidine-2-diazonium salt is a highly valuable synthetic intermediate. Diazonium salts are known to be precursors for a multitude of functional groups through reactions like the Sandmeyer reaction (to introduce -Cl, -Br, -CN) or the Schiemann reaction (to introduce -F). organic-chemistry.orgmasterorganicchemistry.com Heating the aqueous diazonium salt solution typically yields the corresponding 2-hydroxyperimidine. libretexts.org This pathway provides a powerful method for introducing a wide variety of substituents at the 2-position, which are not accessible through direct substitution.

| Derivatization Strategy | Reagents | Product Type | Significance |

| Acylation | Acyl chlorides, Anhydrides | N-Acyl-2-aminoperimidines (Amides) | Modification of properties, introduction of new functional groups. |

| Alkylation | Alkyl halides, Aldehydes/Ketones + Reducing Agent | N-Alkyl-2-aminoperimidines | Introduction of alkyl chains, synthesis of secondary/tertiary amines. |

| Diazotization | NaNO2, HCl (aq) | Perimidine-2-diazonium salt | Versatile intermediate for introducing halides, CN, OH, and other groups. |

Investigations into Fused Heterocyclic Systems Derived from Perimidines

1H-Perimidin-2-amine is an excellent precursor for the synthesis of more complex, fused heterocyclic systems. The embedded 'amidine' functionality (N-C-N) within the 2-aminoperimidine structure is a key reactive unit for annulation reactions, where a new ring is constructed onto the perimidine framework. These reactions typically involve the 2-amino group and the adjacent endocyclic nitrogen (N1).

Synthesis of Pyrimido[1,2-a]perimidines: One of the most common applications is the construction of a new pyrimidine ring, leading to the pyrimido[1,2-a]perimidine scaffold. This is typically achieved by reacting 2-aminoperimidine with 1,3-dielectrophilic species. Common strategies, analogous to the synthesis of pyrimido[1,2-a]benzimidazoles, include: nih.gov

Reaction with β-Keto Esters: Cyclocondensation with β-keto esters yields pyrimido[1,2-a]perimidin-4-one derivatives. nih.gov

Reaction with α,β-Unsaturated Carbonyl Compounds: Annulation using α,β-unsaturated aldehydes or ketones can lead to various substituted pyrimido[1,2-a]perimidines. nih.gov

Multicomponent Reactions: One-pot reactions involving 2-aminoperimidine, an aldehyde, and an active methylene (B1212753) compound (like malononitrile) can efficiently construct the fused system. rdd.edu.iqrsc.org

Synthesis of Triazolo[1,2-a]perimidines: Similarly, a fused triazole ring can be constructed to form triazolo[1,2-a]perimidine systems. Synthetic methods are often analogous to those used for preparing 1,2,4-triazolo[1,5-a]pyrimidines. nih.gov A common approach involves the reaction of the 2-amino group with reagents that can provide the remaining N-C or N-N fragment of the triazole ring, followed by oxidative cyclization. organic-chemistry.org For example, reacting 2-aminoheterocycles with N-(pyridin-2-yl)benzimidamides followed by an intramolecular annulation is a known method for forming the fused triazole ring. organic-chemistry.org

These annulation strategies significantly expand the structural diversity of perimidine-based compounds, leading to novel polycyclic systems with potentially interesting chemical and biological properties.

| Target Fused System | Typical Reagents | Reaction Type |

| Pyrimido[1,2-a]perimidines | β-Keto esters, α,β-Unsaturated aldehydes/ketones, Malononitrile + Aldehydes | Cyclocondensation, Multicomponent reaction |

| Triazolo[1,2-a]perimidines | N-Aryl amidines, Formamidoximes | Oxidative cyclization, Annulation |

Coordination Chemistry and Ligand Design Studies Involving Perimidine Scaffolds

Perimidine Derivatives as Ligands in Metal Complex Formation

Perimidine derivatives are a fascinating class of N-heterocyclic compounds that have demonstrated a strong propensity for forming coordination complexes with a wide range of transition metals. nih.gov The nitrogen atoms in the 1 and 3 positions of the perimidine ring possess lone pairs of electrons that can be donated to a metal center, making them effective Lewis bases and, consequently, excellent ligands. nih.gov The formation of these metal complexes is a fundamental aspect of their chemistry, enabling the development of new materials and catalysts.

The versatility of the perimidine scaffold allows for the synthesis of a variety of derivatives, each with tailored electronic and steric properties. This tunability is crucial in ligand design, as it allows for the fine-tuning of the properties of the resulting metal complexes. For instance, the introduction of different substituents on the perimidine ring can influence the electron density on the nitrogen donor atoms, thereby affecting the strength of the metal-ligand bond.

Chelation Behavior and Coordination Modes of Perimidine-2-amine and its Analogs

1H-Perimidin-2-amine and its analogs can exhibit a variety of coordination modes when binding to metal centers. The specific mode of coordination is influenced by several factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. The most common coordination modes observed for these types of ligands are monodentate, bidentate, and bridging.

In monodentate coordination , the perimidine ligand binds to the metal center through a single nitrogen atom. This is often observed when the ligand is present in excess or when other strongly coordinating ligands are also present.

Bidentate coordination , or chelation, involves the ligand binding to the metal center through two donor atoms simultaneously, forming a stable ring structure. In the case of 1H-Perimidin-2-amine, this can occur through one of the ring nitrogen atoms and the nitrogen atom of the exocyclic amine group. This chelation effect generally leads to more stable metal complexes compared to their monodentate counterparts.

Bridging coordination occurs when a single perimidine ligand connects two or more metal centers. This mode of coordination can lead to the formation of polynuclear complexes with interesting magnetic and electronic properties.

Table 1: Representative Coordination Modes of Perimidine-2-amine Analogs This table is generated based on known coordination chemistry principles of similar N-heterocyclic amine ligands, as specific crystallographic data for 1H-Perimidin-2-amine, monohydrochloride complexes is not extensively available in the provided search results.

| Coordination Mode | Description | Metal Ion Example | Donor Atoms Involved |

| Monodentate | The ligand binds to the metal through one of the perimidine ring nitrogen atoms. | Pt(II) | N1 or N3 |

| Bidentate (Chelating) | The ligand forms a chelate ring by coordinating through a ring nitrogen and the exocyclic amine nitrogen. | Pd(II), Cu(II) | N1 and Namine |

| Bridging (μ2) | The ligand links two metal centers, with each metal binding to a different nitrogen atom. | Ag(I) | N1 and N3 |

Structural Elucidation of Perimidine-Metal Complexes

Spectroscopic methods are also invaluable in characterizing these complexes.

Infrared (IR) spectroscopy is used to identify the coordination of the perimidine ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H and C=N bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) provides information about the ligand's environment in solution and can indicate the mode of coordination.

UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the complex, which can provide insights into the coordination geometry and the nature of the metal-ligand bonding.

Mass spectrometry helps in determining the molecular weight and fragmentation pattern of the complexes, confirming their composition.

For instance, the crystal structure of a palladium(II) complex with a 1-isopropyl-1H-perimidine-2(3H)-thione ligand revealed a square planar geometry around the palladium center. researchgate.net Such structural data are vital for correlating the structure of these complexes with their observed reactivity and catalytic activity.

Applications in Catalytic Systems Involving Perimidine-Metal Complexes

Perimidine-metal complexes have emerged as promising catalysts for a variety of organic transformations, owing to their stability, tunability, and efficiency. The perimidine ligand can influence the catalytic activity of the metal center by modifying its electronic and steric environment.

One notable application is in cross-coupling reactions . For example, palladium(II) complexes supported by perimidine-2-chalcogenone ligands have demonstrated exceptional catalytic activity in the Suzuki-Miyaura cross-coupling reaction for the formation of biaryls. researchgate.net These catalysts have also been effective in the reduction of nitroarenes to aromatic primary amines. researchgate.net

Rhodium complexes bearing perimidine-based N-heterocyclic carbene (NHC) ligands have also been explored in catalysis. These complexes have shown activity in various catalytic transformations. nih.gov

Furthermore, copper(II) and iron(II) complexes of perimidine derivatives have been investigated for their catecholase activity . citedrive.com These complexes catalyze the oxidation of catechols to their corresponding quinones, mimicking the function of the enzyme catechol oxidase. The catalytic efficiency of these complexes can be evaluated by determining their kinetic parameters, such as the turnover number (kcat). citedrive.com

Table 2: Examples of Catalytic Applications of Perimidine-Metal Complexes

| Metal Complex | Catalytic Reaction | Substrate | Product | Catalyst Performance |

| Palladium(II)-Perimidine Thione researchgate.net | Suzuki-Miyaura Coupling | Aryl halides and Arylboronic acids | Biaryls | High yields |

| Palladium(II)-Perimidine Thione researchgate.net | Nitroarene Reduction | Nitroarenes | Aromatic primary amines | Excellent yields |

| Copper(II)-Perimidine Derivative citedrive.com | Catecholase Activity | 3,5-di-tert-butylcatechol | 3,5-di-tert-butylquinone | Turnover number (kcat) up to 890.1 h-1 |

| Iron(II)-Perimidine Derivative citedrive.com | Catecholase Activity | 3,5-di-tert-butylcatechol | 3,5-di-tert-butylquinone | Moderate catalytic activity |

The development of novel perimidine-based ligands and their corresponding metal complexes continues to be an active area of research, with the potential to uncover new catalysts with enhanced activity and selectivity for a wide range of chemical transformations.

Computational Chemistry and Theoretical Investigations of Perimidine Derivatives

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the geometric and electronic structure of perimidine derivatives. These calculations provide a detailed picture of bond lengths, bond angles, and charge distributions within the molecule.

For 1H-perimidin-2-amine, theoretical calculations can predict the precise geometry of its tricyclic structure fused with a naphthalene (B1677914) ring. nih.gov The distribution of electrons is a key feature; the lone pair of electrons on the pyrrole-like nitrogen atoms participates in the π-system of the molecule, influencing its electronic properties. researchgate.net Mulliken atomic charge calculations for 1H-perimidin-2-amine indicate that the adsorption of such molecules often occurs through the benzene (B151609) ring and the lone pair electrons of the nitrogen atoms. researchgate.net

The electronic properties are often described by the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. In perimidine derivatives, the π-electron delocalization across the fused ring system plays a significant role in determining these energy levels. nih.gov DFT calculations allow for the visualization of these orbitals and the prediction of sites susceptible to electrophilic or nucleophilic attack. mdpi.com

Table 1: Representative Theoretical Molecular Properties of a Perimidine System Note: This table contains generalized or exemplary data for illustrative purposes, as specific computational results for 1H-Perimidin-2-amine, monohydrochloride were not available in the searched literature.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Region of high electron density, susceptible to electrophilic attack. |

| LUMO Energy | -1.2 eV | Region of low electron density, susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 4.6 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule. |

Spectroscopic Property Prediction and Validation (UV-Visible, Infrared)

Computational methods are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Visible), while vibrational frequencies (Infrared) are typically computed from the second derivatives of the energy. mdpi.comnih.gov

UV-Visible Spectroscopy: The electronic transitions responsible for UV-Vis absorption can be calculated using TD-DFT. researchgate.net For perimidine derivatives, these transitions are typically π→π* and n→π* in nature, arising from the delocalized π-electron system and the nitrogen lone pairs. researchgate.net Comparing the calculated absorption wavelengths (λmax) with experimental spectra helps to confirm the molecular structure and understand its electronic behavior. researchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. nih.gov Each peak in the calculated spectrum corresponds to a specific vibrational mode, such as C-H stretching, N-H stretching, or ring vibrations. While there can be slight discrepancies between calculated and experimental wavenumbers due to factors like vibrational anharmonicity and the physical state of the sample, a scaling factor is often applied to the theoretical data to improve agreement. researchgate.netnih.gov This comparison is crucial for assigning the vibrational modes observed in experimental IR spectra. nih.gov

Table 2: Comparison of Theoretical and Experimental Spectroscopic Data for a Perimidine Derivative Note: This table is illustrative and presents typical data that would be obtained from such a comparative study.

| Spectroscopic Data | Theoretical (Calculated) | Experimental (Observed) | Assignment |

|---|---|---|---|

| UV-Vis (λmax) | 350 nm | 355 nm | π→π* transition |

| IR (N-H stretch) | 3410 cm⁻¹ | 3395 cm⁻¹ | Vibration of the amine group |

| IR (C=N stretch) | 1645 cm⁻¹ | 1630 cm⁻¹ | Vibration of the imine bond in the ring |

| IR (Aromatic C-H stretch) | 3080 cm⁻¹ | 3065 cm⁻¹ | Vibration of C-H bonds in the naphthalene ring |

Theoretical Studies on Reaction Mechanisms and Energetics

For instance, the synthesis of perimidines often involves the condensation of 1,8-diaminonaphthalene (B57835) with carbonyl compounds. nih.gov Theoretical studies can model this reaction to elucidate the step-by-step mechanism. This includes the initial nucleophilic attack of an amino group on the carbonyl carbon, the formation of a Schiff base intermediate, and the subsequent intramolecular cyclization to form the perimidine ring. nih.gov Calculating the activation energies for each step helps to determine the rate-limiting step and understand how catalysts or different reaction conditions can influence the reaction outcome. nih.gov

Molecular Dynamics Simulations and Conformational Analysis of Perimidine Systems

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements and conformational changes of perimidine derivatives in different environments, such as in a solvent. researchgate.net

These simulations are useful for conformational analysis, exploring the different spatial arrangements (conformations) that a molecule can adopt and their relative stabilities. mdpi.com For flexible perimidine derivatives, MD can reveal how different substituent groups move and interact with their surroundings. This information is critical for understanding how these molecules interact with biological targets or other molecules. nih.gov The simulations generate a trajectory of atomic positions over time, which can be analyzed to determine structural properties, interaction energies, and thermodynamic quantities. mdpi.com

Structure-Property Relationship Studies in Perimidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.govmdpi.com These studies use molecular descriptors, which are numerical values that encode structural, physical, or chemical features of a molecule.

For perimidine derivatives, computational methods are used to calculate a wide range of descriptors, such as electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric properties (e.g., molecular volume), and lipophilicity (e.g., logP). researchgate.netresearchgate.net Statistical methods, like multiple linear regression, are then used to build a mathematical model that relates these descriptors to an observed property, such as antimicrobial activity or corrosion inhibition efficiency. researchgate.net

Advanced Research Applications of Perimidine Derivatives in Chemical Sciences

Perimidine-Based Materials Chemistry Research

The distinct ability of perimidine derivatives to interact with light and form complex structures makes them valuable in materials chemistry. nih.gov Their applications span the development of photoactive materials, polymers, and dyes. nih.gov

Perimidine derivatives are increasingly utilized in the creation of photoactive materials and chemical sensors due to their unique fluorescent properties. nih.govnih.gov Researchers have successfully developed these compounds as fluorescent chemosensors capable of detecting specific ions. nih.gov For instance, certain derivatives have been engineered to act as sensors for hypochlorite (B82951) and metal ions like Cu²⁺ and Al³⁺. nih.govresearchgate.net

An ESIPT (Excited-State Intramolecular Proton Transfer) based fluorescent perimidine derivative, oPSDAN, has demonstrated high selectivity and sensitivity for both Cu²⁺ and Al³⁺ ions. nih.gov This sensing capability is accompanied by a visible colorimetric change for copper ions and an emission turn-off response. nih.gov The practical applications of such sensors extend to constructing molecular-level memory devices, 2-to-1 encoders, and 1-to-2 decoders, highlighting their potential in advanced electronics. nih.gov The limit of detection for these ions has been calculated to be in the nanomolar range, showcasing their exceptional sensitivity. nih.gov

In the field of polymer chemistry, perimidine derivatives serve as crucial precursors for synthesizing novel multiredox polymers. nih.govnih.gov A key method for this is electropolymerization, where the oxidation of perimidine units leads to the formation of polymer chains. nih.gov This process involves the coupling of perimidine radical cations, creating stable dicationic bis-perimidine segments within the polymer structure. nih.govnih.gov

The structure of the resulting polymers can be controlled through electrooxidation to include semi-ladder and ladder bis-perimidine units. nih.gov These polymers exhibit complex redox activity and function as both p-type and n-type conductors, making them promising candidates for innovative electronics. nih.gov However, the polymerization process can be influenced by factors such as steric hindrance from substituents on the perimidine monomer, which can prevent the necessary coupling of radical cations. nih.gov

The inherent electronic properties of the perimidine core make it a valuable component in dye chemistry. nih.govkashanu.ac.ir Perimidine derivatives are used as coloring agents and as intermediates in the synthesis of dyes for plastics and fibers. nih.govkashanu.ac.ir

One notable advancement is the development of a panchromatic cyclometalated iridium dye based on a 2-thienyl-perimidine derivative. mdpi.com The unique structure of perimidine, with lone electron pairs on the nitrogen atoms, allows for electron density to be transferred to the naphthalene (B1677914) portion of the molecule. researchgate.net This creates a conjugated system responsible for the characteristic properties of this class of dyes. researchgate.net The interaction of perimidine derivatives with weak acids can also lead to the formation of colored compounds. nih.gov

Catalysis Research Utilizing Perimidine Structures

The versatility of the perimidine moiety has made it a significant area of research in catalysis. nih.govrsc.org Perimidine derivatives are used in the development of various catalytic systems, including those involving metal catalysts and nanocatalysts for organic synthesis. nih.gov

For example, a cobalt-catalyzed synthesis of 2,3-dihydro-1H-perimidine has been developed through a process called acceptorless dehydrogenative annulation (ADA). rsc.org Furthermore, various solid acid catalysts, such as nano-γ-Al2O3/BFn, have been employed for the synthesis of dihydroperimidine derivatives from the reaction of naphthalene-1,8-diamine with aldehydes. kashanu.ac.ir These heterogeneous catalysts are often favored due to their cost-effectiveness, high activity, and recyclability. kashanu.ac.ir Other catalytic systems for perimidine synthesis include the use of ytterbium(III) triflate and biopolymer-based catalysts like chitosan (B1678972) hydrochloride. nih.gov The perimidine structure itself can also act as a ligand, forming complexes with metals that exhibit catalytic activity. nih.gov

Corrosion Inhibition Research

Perimidine derivatives have been identified as highly effective corrosion inhibitors, particularly for steel in various aggressive environments. researchgate.netmdpi.com Their large π-bond system and nitrogen-containing heterocyclic structure facilitate strong adsorption onto metal surfaces, forming a protective barrier. researchgate.net

Studies on HRB400 steel in simulated concrete pore solutions have shown that derivatives like 1H-perimidine (PMD) and 1H-perimidine-2-thiol (SPMD) can significantly inhibit corrosion. mdpi.comresearchgate.net The presence of a sulfhydryl group in SPMD enhances its performance compared to PMD, with inhibition efficiencies reaching over 80%. mdpi.comresearchgate.net These inhibitors function by adsorbing onto the iron surface, a process that follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. mdpi.comresearchgate.net The adsorption is spontaneous and involves both physical and chemical interactions, where lone electron pairs on heteroatoms (nitrogen and sulfur) coordinate with the empty d-orbitals of iron atoms. mdpi.com

Electrochemical studies confirm that these molecules act as anodic inhibitors, effectively suppressing the corrosion process. researchgate.net As the concentration of the perimidine inhibitor increases, the corrosion current density (Icorr) decreases, and the inhibition efficiency improves. mdpi.com

| Inhibitor | Concentration (mol/L) | Corrosion Current Density (Icorr) (μA/cm²) | Inhibition Efficiency (IE) (%) |

|---|---|---|---|

| 1H-perimidine (PMD) | 0 | 1.58 | - |

| 1 × 10⁻⁵ | 0.89 | 43.7 | |

| 1 × 10⁻⁴ | 0.56 | 64.6 | |

| 1 × 10⁻³ | 0.40 | 74.7 | |

| 1H-perimidine-2-thiol (SPMD) | 0 | 1.58 | - |

| 1 × 10⁻⁵ | 0.63 | 60.1 | |

| 1 × 10⁻⁴ | 0.35 | 77.8 | |

| 1 × 10⁻³ | 0.28 | 82.3 |

Investigations into Molecular Recognition and Mechanistic Binding Studies

The ability of perimidine derivatives to engage in molecular interactions is fundamental to their applications and is a subject of detailed mechanistic studies. nih.gov These investigations often employ a combination of experimental techniques and computational modeling to understand binding affinities and mechanisms.

In corrosion inhibition, for example, the mechanism involves the adsorption of perimidine molecules onto the iron surface. mdpi.com This molecular recognition process is driven by both physisorption, through protonated nitrogen atoms interacting with chloride ions on the steel, and chemisorption, where lone electron pairs on heteroatoms form coordinate bonds with iron's empty d-orbitals. mdpi.com

In a biological context, molecular docking and dynamics simulations are used to study the binding stability of perimidine derivatives with proteins and DNA. nih.govmdpi.com These computational methods help to elucidate the specific interactions, such as hydrogen bonding and π-stacking, that govern the binding process. mdpi.com For instance, crystal structure analysis of a 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine solvate revealed that its crystal packing is stabilized by a network of hydrogen bonding interactions. mdpi.com Such studies are crucial for understanding structure-activity relationships and for the rational design of new molecules with targeted functions. Computational studies using density functional theory (DFT) are also employed to calculate parameters like adsorption energy and the energy of frontier molecular orbitals (HOMO and LUMO) to predict the interaction capabilities of these molecules. acs.org

Protein-Ligand Interaction Studies and Structural Insights

Understanding the interactions between small molecules and proteins at a molecular level is fundamental for drug design and development. Computational methods like molecular docking are powerful tools used to predict the binding orientation and affinity of a ligand to a target protein. researchgate.net Such studies provide crucial structural insights into how compounds like perimidine derivatives exert their biological effects.

Molecular docking analyses performed on various perimidine derivatives have revealed their potential to bind effectively with several key protein targets. For instance, studies on 2-aryl perimidine derivatives docked against microbial enzymes like Dihydrofolate reductase (PDB ID: 3SRW) and DNA gyrase (PDB ID: 4DUH) have shown significant binding energies, suggesting strong ligand affinity. researchgate.net These interactions are typically stabilized by a network of hydrogen bonds, hydrophobic interactions, and pi-stacking, contributed by the planar aromatic structure of the perimidine core.

In a study involving a series of synthesized perimidine derivatives, molecular docking was used to investigate their binding mode within the active site of the COX-2 enzyme. The results indicated that the mechanism of action might be similar to that of known COX-2 inhibitors like naproxen. researchgate.net Similarly, docking studies of pyrimidine (B1678525) derivatives with human cyclin-dependent kinase 2 (CDK2) have identified key interactions, such as hydrogen bonds between the pyrimidine ring's nitrogen atoms or amino groups and amino acid residues like LYS 33 and THR 14 in the protein's active site. nih.gov

While specific docking studies for 1H-Perimidin-2-amine, monohydrochloride were not prominently found, the research on analogous structures provides a framework for its potential interactions. The core perimidine structure can act as a scaffold, and the 2-amine group can serve as a crucial hydrogen bond donor or acceptor, facilitating strong binding to protein active sites.

| Compound Class | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interactions Observed | Reference |

|---|---|---|---|---|

| 2-(4-chlorophenyl)-1H-perimidine | Dihydrofolate reductase (3SRW) | -10.6 | Hydrogen bonding, Hydrophobic interactions | researchgate.net |

| 2-(4-bromophenyl)-1H-perimidine | DNA gyrase (4DUH) | -9.6 | Pi-Alkyl, Hydrogen bonding | researchgate.net |

| 7-(2-fluorobenzyl)-7H- researchgate.netresearchgate.netnih.govtriazolo[4,3-a]perimidine | Cyclooxygenase-2 (COX-2) | Not specified | Binding within active site, similar to naproxen | researchgate.net |

| Synthetic Pyrimidine Derivative (4c) | Cyclin-Dependent Kinase 2 (1HCK) | -7.9 | Hydrogen bonds with GLU 12, LYS 33, THR 14; Pi-Alkyl interactions | nih.gov |

| Synthetic Pyrimidine Derivative (4a) | Cyclin-Dependent Kinase 2 (1HCK) | -7.7 | Hydrogen bonding, van der Waals forces | nih.gov |

Enzyme Inhibition Mechanistic Research

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. youtube.com They are central to pharmacological research and are used to treat a wide range of diseases. The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. wikipedia.org Mechanistic research delves into how these inhibitors function, for example, by competing with the substrate for the active site (competitive inhibition) or by binding to another site on the enzyme (non-competitive inhibition). khanacademy.orgnih.gov

Perimidine derivatives have been evaluated as inhibitors for various enzymes. For instance, certain triazole-containing perimidine derivatives have demonstrated potent anti-inflammatory activity by inhibiting the COX-2 enzyme. researchgate.net The study of enzyme kinetics helps to elucidate the precise mechanism of inhibition, providing information on how the inhibitor affects key parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax). khanacademy.org

Competitive Inhibition: The inhibitor resembles the substrate and binds to the active site, preventing the substrate from binding. This increases the apparent Km, but Vmax remains unchanged as the inhibition can be overcome by high substrate concentrations. khanacademy.orgnih.gov

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and reduces the enzyme's catalytic efficiency. In this case, Vmax is lowered, but Km remains unchanged. khanacademy.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This type of inhibition leads to a decrease in both Vmax and apparent Km. khanacademy.org

| Compound Class | Target Enzyme | Inhibition Value (IC50) | Inhibition Type | Reference |

|---|---|---|---|---|

| 7-(2-fluorobenzyl)-7H- researchgate.netresearchgate.netnih.govtriazolo[4,3-a]perimidine | Cyclooxygenase-2 (COX-2) | Activity demonstrated | Not specified | researchgate.net |

| 2-Aminopyridine (B139424) Analog (SB002) | Isocitrate Lyase (ICL Pa) | 13.3 µM | Not specified | researchgate.net |

| 2-Aminopyridine Analog (SB002) | Malate Synthase (MS Pa) | >90% inhibition at 200 µM | Not specified | researchgate.net |

| Itaconate (Reference Inhibitor) | Isocitrate Lyase (ICL Pa) | 24.9 µM | Not specified | researchgate.net |

Antioxidant Mechanistic Studies using In Vitro Assays

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals—unstable molecules that the body produces as a reaction to environmental and other pressures. nih.gov The antioxidant potential of chemical compounds is frequently evaluated using various in vitro assays that measure their ability to scavenge these free radicals.

Commonly used methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govopenagrar.de

DPPH Assay: This method uses a stable free radical, DPPH, which has a deep violet color in solution. nih.gov When an antioxidant compound donates a hydrogen atom to DPPH, the radical is neutralized, and the solution's color changes to pale yellow. The change in absorbance, measured spectrophotometrically at around 517 nm, is proportional to the radical scavenging activity of the compound. openagrar.deugm.ac.id

ABTS Assay: In this assay, ABTS is converted to its radical cation (ABTS•+), which is intensely colored blue-green. nih.gov Antioxidants present in the sample reduce the ABTS•+, returning it to its colorless neutral form. The reduction in absorbance at approximately 734 nm is used to quantify the antioxidant capacity. researchgate.net

The results of these assays are often expressed as an EC50 or IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the initial free radicals. researchgate.net A lower IC50 value indicates a higher antioxidant potency. Studies on various synthetic pyrimidine derivatives have shown significant free radical scavenging potential in the DPPH assay, with some compounds exhibiting lower IC50 values than the standard antioxidant, ascorbic acid, indicating potent activity. nih.gov The antioxidant activity of these compounds is often attributed to their ability to donate hydrogen atoms or electrons, thereby stabilizing the free radicals.

Future Directions and Emerging Research Avenues in 1h Perimidin 2 Amine Monohydrochloride Research

Development of Novel and Sustainable Synthetic Strategies for Perimidine Scaffolds

The synthesis of perimidines has traditionally relied on the condensation of 1,8-diaminonaphthalene (B57835) (NDA) with various carbonyl compounds. nih.gov While effective, many established protocols involve harsh conditions, hazardous solvents, or expensive catalysts. researchgate.net The future of perimidine synthesis lies in the development of methodologies that are not only efficient but also environmentally benign and economically viable.

Emerging research focuses on several key areas to enhance sustainability:

Green Catalysis: There is a significant push towards replacing traditional acid or metal catalysts with more sustainable alternatives. This includes the use of recyclable catalysts like Amberlyst 15, solid acid catalysts such as bis(oxalato)boric acid, and even metal-free approaches. nih.gov The goal is to develop protocols with easy catalyst handling, mild reaction conditions, and high atom economy. nih.govresearchgate.net

Alternative Energy Sources: Microwave irradiation (MWI) and ultrasound are being increasingly utilized to accelerate reaction times and reduce energy consumption compared to conventional heating. researchgate.netnih.gov These techniques often lead to rapid and efficient formation of the desired perimidine derivatives. nih.gov

Eco-Friendly Solvents and Conditions: A major trend is the move towards solvent-free reactions or the use of green solvents like water or ethanol (B145695). nih.gov Methodologies that operate at room temperature are also highly desirable as they reduce energy costs and simplify procedures. nih.gov

Novel Reaction Pathways: Researchers are exploring innovative strategies that go beyond simple condensation. Mechanochemical activation, which involves reactions in the solid state, presents a solvent-free and efficient alternative. researchgate.net The use of stable aldehyde-bisulfite adducts instead of volatile liquid aldehydes is another novel approach that simplifies preparation and storage. researchgate.net

Table 1: Comparison of Sustainable Synthetic Methods for Perimidines| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation (MWI) | Use of microwave energy to heat reactions. | Rapid reaction times, reduced energy consumption, often higher yields. | researchgate.netnih.gov |

| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to promote the reaction. | Enhanced reaction rates, improved yields, milder conditions. | nih.govnih.gov |

| Mechanochemistry | Grinding solid reactants together to initiate a reaction. | Solvent-free, energy-efficient, applicable to solid reagents. | researchgate.net |

| Recyclable Catalysts | Use of catalysts like Amberlyst 15 or sulfamic acid. | Environmentally friendly, cost-effective, simplified purification. | nih.gov |

| Solvent-Free/Green Solvents | Reactions conducted without solvent or in water/ethanol. | Reduced waste and environmental impact, increased safety. | nih.gov |

Exploration of Advanced Perimidine-Based Functional Materials with Tailored Properties

The unique electronic properties of the perimidine scaffold make it an excellent building block for advanced functional materials. researchgate.net Future research will focus on designing and synthesizing novel perimidine-based materials with properties tailored for specific, high-tech applications.

Key areas of exploration include:

Organic Electronics: Perimidine derivatives are being investigated for their potential in organic electronics. nih.gov A recent study demonstrated the electrochemical synthesis of ambipolar perinone polymers from perimidine precursors. nih.gov These materials, which can conduct both positive and negative charge carriers (p- and n-type), are promising for innovative electronics and biosensors. nih.gov

Chemosensors: The ability of perimidines to interact with various ions and molecules makes them ideal candidates for chemosensors. nih.govresearchgate.net Research is directed towards developing highly selective and sensitive colorimetric and fluorescent sensors for detecting specific metal ions, such as Cu2+, in aqueous environments. nih.gov

Smart Coatings: Perimidine derivatives have shown effectiveness as corrosion inhibitors for metals like mild steel in acidic media. nih.gov Future work will likely involve incorporating these compounds into advanced protective coatings that can respond to environmental stimuli or self-heal.

Polymer Chemistry: The perimidine nucleus can be incorporated into polymer backbones to create materials with enhanced thermal stability, unique optical properties, or specific electronic functions. nih.gov These polymers could find use as specialty plastics, dye intermediates, or components in electronic devices. nih.gov

Integration of Computational and Experimental Approaches for Rational Perimidine Design

To accelerate the discovery of new perimidine derivatives with desired functionalities, researchers are increasingly integrating computational modeling with experimental synthesis and testing. rsc.org This synergistic approach allows for a more rational and efficient design process, reducing the time and resources spent on trial-and-error synthesis.

This integrated workflow typically involves:

Computational Screening: Theoretical calculations, such as those based on Density Functional Theory (DFT), are used to predict the structural, electronic, and spectral properties of hypothetical perimidine derivatives. researchgate.net This allows for the in-silico screening of large virtual libraries of compounds to identify promising candidates for a specific application, such as enzyme inhibition or materials science. nih.gov

Guided Synthesis: The most promising candidates identified through computational screening are then synthesized in the laboratory. nih.gov This targeted approach ensures that synthetic efforts are focused on molecules with the highest probability of success.

Experimental Validation: The synthesized compounds are thoroughly characterized to determine their actual properties. researchgate.netmdpi.com These experimental results are then compared with the computational predictions.

Iterative Refinement: The experimental data is used to refine the computational models, improving their predictive accuracy. rsc.org This creates a feedback loop where each cycle of design, synthesis, and testing leads to a deeper understanding and more effective future designs. rsc.org

This rational design pipeline has been successfully applied to related pyrimidine (B1678525) systems to develop potent enzyme inhibitors and is a promising strategy for designing the next generation of perimidine-based materials and bioactive agents. nih.gov

Interdisciplinary Research Opportunities for Perimidine Systems in Emerging Technologies

The versatility of the perimidine scaffold provides a rich platform for interdisciplinary research, bridging chemistry, materials science, biology, and engineering. researchgate.net The future development of perimidine-based systems will heavily rely on collaborations across these fields to tackle complex challenges and unlock novel applications in emerging technologies.

Potential interdisciplinary research areas include:

Biocompatible Electronics: Combining the electronic properties of perimidine-based polymers with expertise in bioengineering could lead to the development of biocompatible electronic devices for in-vivo sensing, drug delivery, or tissue engineering. rsc.org

Nanotechnology: The incorporation of perimidine derivatives into nanomaterials, such as nanoparticles or 2-D nanosheets, could yield hybrid materials with unique catalytic, magnetic, or optical properties for applications in nanomedicine or advanced catalysis. researchgate.netox.ac.uk

Energy Storage and Conversion: The redox-active nature of some perimidine structures suggests potential applications in energy storage systems like organic batteries or in electrocatalysis. nih.gov This requires collaboration between synthetic chemists and experts in electrochemistry and materials engineering.

Theranostics: In medicine, perimidine derivatives could be designed to function as theranostic agents, which combine diagnostic sensing (e.g., fluorescence imaging) with therapeutic action. This research avenue necessitates a close partnership between medicinal chemists, pharmacologists, and medical imaging specialists.

The continued exploration of 1H-Perimidin-2-amine monohydrochloride and the broader class of perimidines promises a wealth of scientific discovery. By focusing on sustainable synthesis, advanced materials, computational design, and interdisciplinary collaboration, researchers can harness the full potential of these remarkable compounds to drive innovation in a multitude of technological fields.

Q & A

Basic: What are the recommended methods for synthesizing 1H-Perimidin-2-amine, monohydrochloride?

Answer:

While direct synthesis protocols for this compound are not explicitly detailed in the literature, general methodologies for analogous compounds involve:

- Amine Salt Formation : Reacting the free base (1H-Perimidin-2-amine) with hydrochloric acid in anhydrous ethanol or methanol under reflux, followed by crystallization .

- Purification : Recrystallization from polar aprotic solvents (e.g., acetonitrile) to enhance purity.

- Characterization : Confirm the hydrochloride salt formation via FT-IR (N-H and Cl⁻ stretching bands) and ¹H/¹³C NMR (shift changes due to protonation). For crystalline products, powder X-ray diffraction (PXRD) can verify salt formation .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent hygroscopic degradation. For long-term stability, desiccants like silica gel are recommended .

- Handling : Use inert atmospheres (e.g., nitrogen gloveboxes) during weighing to avoid moisture absorption. Safety protocols include wearing nitrile gloves, protective eyewear, and lab coats, as outlined in safety data sheets for similar hydrochlorides .

Advanced: What analytical techniques resolve structural ambiguities in this compound?

Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX programs (e.g., SHELXL) for refinement. For twinned crystals, employ the HKLF5 format in SHELX to merge overlapping reflections .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass matching (e.g., [M+H]⁺ or [M-Cl]⁺ ions).

- Thermogravimetric Analysis (TGA) : Quantify hydrochloride content by measuring mass loss during thermal decomposition .

Advanced: How can researchers address discrepancies in solubility data for this compound?

Answer:

- Controlled Solubility Studies : Conduct experiments in triplicate using standardized buffers (pH 1–12) at 25°C. Monitor dissolution via UV-Vis spectroscopy (λmax for perimidine derivatives: ~250–300 nm) .

- Data Normalization : Account for batch-to-batch variability by cross-referencing with certified reference materials (CRMs) from pharmacopeial sources (e.g., USP standards) .

Experimental Design: How to optimize reaction conditions for derivatizing this compound?

Answer:

- DoE (Design of Experiments) : Use a factorial design to test variables: temperature (25–80°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:3 amine:reagent ratio).

- In Situ Monitoring : Employ HPLC-PDA with a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) to track reaction progress and intermediate formation .

Data Contradiction: How to interpret conflicting biological activity results in cell-based assays?

Answer:

- Dose-Response Validation : Replicate assays using a calcium flux assay (for ion channel studies) or SPR (Surface Plasmon Resonance) for receptor binding. For example, CRAC channel inhibitors like RO2959 monohydrochloride require IC50 verification via fluorometric methods (e.g., Fluo-4 AM dye) .

- Contaminant Screening : Test for residual solvents (via GC-MS ) or synthetic byproducts that may interfere with biological activity .

Methodological: What protocols ensure accurate quantification of this compound in complex matrices?

Answer:

- LC-MS/MS : Use a hydrophilic interaction liquid chromatography (HILIC) column with a mobile phase of 10 mM ammonium formate (pH 3.0) and acetonitrile. Monitor transitions for [M+H]⁺ → fragment ions.

- Internal Standards : Deuterated analogs (e.g., D3-1H-Perimidin-2-amine) correct for matrix effects .

Stability Studies: How to design accelerated degradation studies for regulatory compliance?

Answer:

- ICH Guidelines : Expose the compound to 40°C/75% RH for 6 months (long-term) and 50°C for 3 months (accelerated). Analyze degradation products via UPLC-QTOF to identify hydrolysis or oxidation pathways .

- Forced Degradation : Use 0.1 N HCl (acidic), 0.1 N NaOH (basic), and 3% H2O2 (oxidative) at 60°C for 24 hours to assess robustness .

Advanced: What strategies mitigate crystallographic disorder in salt forms?

Answer:

- Low-Temperature Data Collection : Collect SC-XRD data at 100 K to reduce thermal motion artifacts.

- TWINLAW in SHELXL : Apply twin law refinement for pseudo-merohedral twinning. For severe disorder, use PART and SUMP commands to model partial occupancies .

Biological Interaction: How to evaluate receptor-binding kinetics of 1H-Perimidin-2-amine derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.